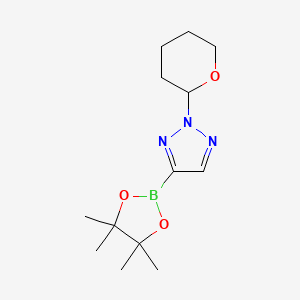
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole (IMPO) is a heterocyclic compound that has been studied for its potential medicinal applications. It is a compound of interest to scientists due to its ability to interact with various biological systems, including the human body.
作用机制
The mechanism of action of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole is not yet fully understood. However, it is believed to interact with various biological systems, including the human body, by binding to certain receptors and enzymes. For example, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. Additionally, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, it has been shown to reduce the production of certain inflammatory compounds, such as prostaglandins, and to reduce the activity of certain enzymes, such as COX-2. Furthermore, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has been shown to have neuroprotective effects, and to be effective in the treatment of certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
The use of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is readily available. Additionally, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole is a relatively stable compound and can be stored for extended periods of time without significant degradation. Furthermore, it has been shown to be effective in a variety of biological systems and can be used to study the mechanisms of action of various drugs.
However, there are also some limitations to the use of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole in laboratory experiments. For example, it is not currently approved for use in humans, and its use in laboratory experiments may be limited by regulatory restrictions. Additionally, it is not known if 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has any toxic effects, and caution should be exercised when using it in laboratory experiments.
未来方向
There are a number of potential future directions for research into the medicinal applications of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole. First, further research is needed to better understand its mechanism of action and determine its potential therapeutic uses. Additionally, further research is needed to determine the optimal dosage and administration of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole for various medical conditions. Furthermore, further research is needed to determine the safety and toxicity of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole in humans. Finally, further research is needed to develop new synthesis methods for 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole, as well as to explore its potential use as an antifungal and antibacterial agent.
合成方法
The synthesis of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole is a multi-step process that involves the use of a variety of reagents. The first step involves the use of a 1,3-dicarboxylic acid, such as maleic acid, and an alkyl halide, such as ethyl iodide, to form a 1,3-dicarboxylic anhydride. This is then reacted with a 1-methyl-1H-pyrazol-4-yl halide, such as 4-methyl-1-iodopyridazin-3-ium chloride, to form the desired product.
科学研究应用
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has been studied for its potential medicinal applications. It has been shown to be effective in the treatment of cancer, inflammation, and various neurological disorders. It has also been studied as a potential drug for the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has been studied for its potential as an antifungal agent and its ability to inhibit the growth of certain bacteria.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole' involves the reaction of 1-methyl-1H-pyrazol-4-amine with ethyl glyoxylate to form 2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole. This intermediate is then reacted with iodomethane to form the final product.", "Starting Materials": [ "1-methyl-1H-pyrazol-4-amine", "ethyl glyoxylate", "iodomethane" ], "Reaction": [ "Step 1: Reaction of 1-methyl-1H-pyrazol-4-amine with ethyl glyoxylate in the presence of a base such as sodium hydride or potassium carbonate to form 2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole.", "Step 2: Reaction of the intermediate from step 1 with iodomethane in the presence of a base such as potassium carbonate or cesium carbonate to form the final product, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole." ] } | |
CAS 编号 |
2649073-80-1 |
产品名称 |
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole |
分子式 |
C8H10IN3O |
分子量 |
291.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



